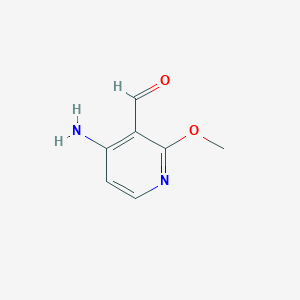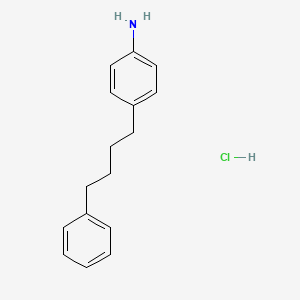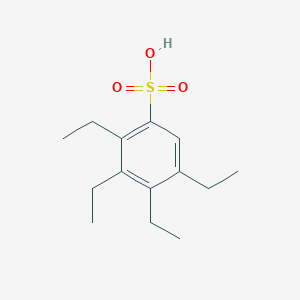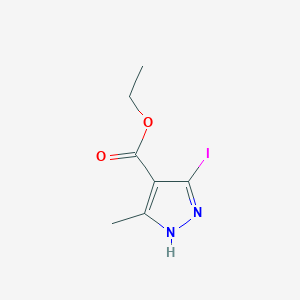
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone is a complex organic compound that features a bromophenylsulfonyl group attached to a pyrrole ring, with a chloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the introduction of the bromophenylsulfonyl group and the chloroethanone moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloroethanone moiety can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized compounds.
科学的研究の応用
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.
作用機序
The mechanism by which 1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone exerts its effects involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The chloroethanone moiety may also play a role in these interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
1-(4-bromophenylsulfonyl)-1H-pyrrole: This compound shares the bromophenylsulfonyl group and pyrrole ring but lacks the chloroethanone moiety.
1-(4-bromophenylsulfonyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a pyrrole ring.
Uniqueness
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.
特性
分子式 |
C12H9BrClNO3S |
|---|---|
分子量 |
362.63 g/mol |
IUPAC名 |
1-[1-(4-bromophenyl)sulfonylpyrrol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H9BrClNO3S/c13-10-1-3-11(4-2-10)19(17,18)15-6-5-9(8-15)12(16)7-14/h1-6,8H,7H2 |
InChIキー |
YMUWRMBBZQXTMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C=CC(=C2)C(=O)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)


![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)







